molecular formula C16H14F2N2O3S B2391168 2,5-difluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide CAS No. 905683-52-5

2,5-difluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide

Cat. No. B2391168
CAS RN: 905683-52-5
M. Wt: 352.36
InChI Key: ZHYXXJKHCGJNDH-UHFFFAOYSA-N
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Description

2,5-difluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide, commonly known as DFP-10825, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the sulfonamide class of drugs and has been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.

Scientific Research Applications

Synthesis and Characterization

A series of novel benzenesulfonamide derivatives, including structures similar to the specified compound, were synthesized and characterized for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds, specifically designed for various therapeutic applications, were evaluated for their biological activities, highlighting the versatility of benzenesulfonamide derivatives in medicinal chemistry research. Notably, one compound exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to untreated controls or celecoxib, indicating its potential as a therapeutic agent (Küçükgüzel et al., 2013).

Photodynamic Therapy Applications

The research on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base demonstrated their high singlet oxygen quantum yield, making them potential candidates for photodynamic therapy (PDT) applications. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II PDT mechanisms, which are crucial for the treatment of cancer (Pişkin et al., 2020).

Carbonic Anhydrase Inhibition

A study on the synthesis of 1,3,5-trisubstituted-pyrazolines bearing benzenesulfonamide groups revealed their inhibition effects on carbonic anhydrase I and II, with Ki values in specific ranges. These findings suggest the potential of these compounds for further detailed carbonic anhydrase inhibition studies, indicating their applicability in designing inhibitors for therapeutic purposes (Gul et al., 2016).

Cyclooxygenase-2 Inhibition

Research into 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides highlighted the enhancement of COX-2 inhibition selectivity through the introduction of a fluorine atom. This led to the identification of a potent, highly selective, and orally active COX-2 inhibitor, JTE-522, indicating the significance of fluorine substitution in medicinal chemistry and the potential for developing new therapeutic agents (Hashimoto et al., 2002).

properties

IUPAC Name

2,5-difluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2O3S/c17-11-6-7-14(18)15(8-11)24(22,23)19-12-9-16(21)20(10-12)13-4-2-1-3-5-13/h1-8,12,19H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYXXJKHCGJNDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-difluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide

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